![molecular formula C14H18N2O2S2 B2468812 4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide CAS No. 866011-05-4](/img/structure/B2468812.png)
4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other carbon atoms. They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with a tert-butyl group at the 4-position, and a 3-methyl-1,3-thiazol-2(3H)-ylidene group attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might be expected to undergo reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the sulfur atom, or reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents, and have relatively high boiling points due to their ability to form intermolecular hydrogen bonds .Applications De Recherche Scientifique
Photodynamic Therapy in Cancer Treatment
The compound has shown potential in photodynamic therapy, a treatment method for cancer. Specifically, a derivative of benzenesulfonamide was incorporated into zinc phthalocyanine to enhance its singlet oxygen quantum yield, making it a promising Type II photosensitizer for cancer treatment via photodynamic therapy. This application utilizes the compound's photophysical and photochemical properties, highlighting its significance in developing therapeutic approaches for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity and DNA Binding
Derivatives of benzenesulfonamide have been studied for their anticancer activity and DNA-binding properties. Mixed-ligand copper(II)-sulfonamide complexes demonstrated significant anticancer activity and DNA cleavage capabilities, indicating their potential as therapeutic agents. The interaction of these compounds with DNA and their consequent antiproliferative activity against human tumor cells highlights their potential in cancer therapy (González-Álvarez et al., 2013).
UV Protection and Antimicrobial Activity in Textile Industry
Benzenesulfonamide derivatives have been utilized in the textile industry for their UV protection and antimicrobial properties. These compounds, when applied to cotton fabrics, not only improve the dyeability of the fabric but also impart beneficial properties such as UV protection and antimicrobial activity, enhancing the functional value of the treated fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Antibacterial Activity and Peptide Interaction
The compound's derivatives have shown emergent antibacterial activity, especially when combined with cell-penetrating peptides like octaarginine. This hybrid approach enhances the antibacterial effectiveness against various bacterial strains, offering a novel therapeutic strategy to combat bacterial infections. The specific modes of action and the enhancement in bacterial cell-killing kinetics provided by these drug-peptide complexes underscore their potential in antibacterial therapy (Ratrey et al., 2021).
Safety and Hazards
Orientations Futures
Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and testing of its biological activity. It could also involve the development of methods for its large-scale production, and the investigation of its potential applications in medicine or other fields .
Propriétés
IUPAC Name |
(NZ)-4-tert-butyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-14(2,3)11-5-7-12(8-6-11)20(17,18)15-13-16(4)9-10-19-13/h5-10H,1-4H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCMUKWYLUOVTQ-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
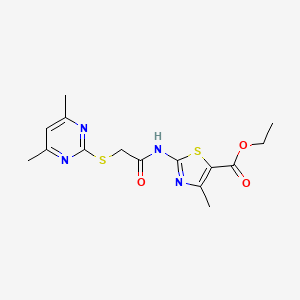
![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2468730.png)
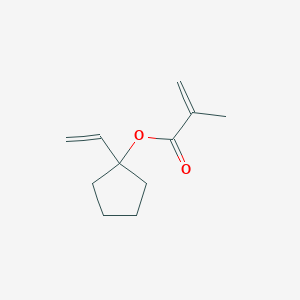
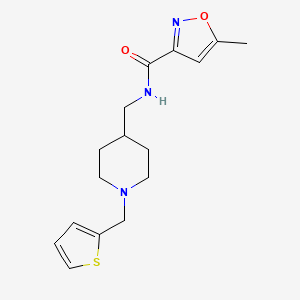
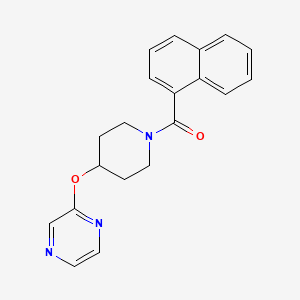
![4-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2468737.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2468738.png)
![N-(3-acetamidophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2468740.png)
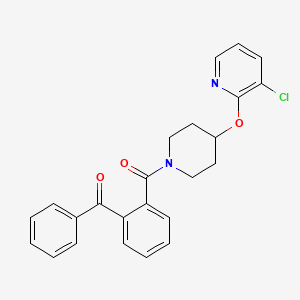

![4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2468744.png)
![N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2468745.png)
![2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B2468751.png)
![benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2468752.png)
